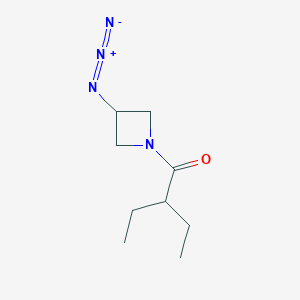
1-(3-Azidoazetidin-1-yl)-2-ethylbutan-1-one
Descripción general
Descripción
1-(3-Azidoazetidin-1-yl)-2-ethylbutan-1-one (AABE) is a synthetic compound that has been used in various scientific research applications. AABE is an azidoazetidine, a type of organic compound that has been found to be useful in a variety of synthetic organic chemistry applications. AABE is a highly reactive compound, and as such, has been used in various applications such as peptide synthesis, drug discovery, and protein labeling.
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
1-(3-Azidoazetidin-1-yl)-2-ethylbutan-1-one: is utilized in pharmaceutical testing as a high-quality reference standard . Its structural specificity makes it valuable for the development of new therapeutic agents, particularly in the synthesis of novel compounds with potential medicinal properties.
Materials Science
In the realm of materials science , this compound’s unique chemical structure is explored for creating new materials with specific properties, such as enhanced durability or controlled degradation rates. Its azido group could be used in click chemistry applications, contributing to the design of polymers or coatings with novel features.
Environmental Science
The environmental applications of 1-(3-Azidoazetidin-1-yl)-2-ethylbutan-1-one are being investigated, particularly in the development of environmentally friendly chemicals. Researchers are looking into its biodegradability and potential use in green chemistry practices to minimize environmental impact.
Analytical Chemistry
In analytical chemistry , this compound serves as a crucial reagent in various analytical methods. It’s used to calibrate instruments, validate methodologies, and ensure the accuracy of analytical results, which is essential for research and quality control in chemical manufacturing .
Biochemistry
1-(3-Azidoazetidin-1-yl)-2-ethylbutan-1-one: finds its application in biochemistry for studying enzyme reactions and metabolic pathways. Its azido group can act as a bio-orthogonal tag, allowing scientists to track biological processes without interfering with them .
Pharmacology
In pharmacology , this compound is of interest for its potential role in drug discovery and development. It may be used to synthesize new drug candidates or as a molecular probe to understand the interaction between drugs and their targets.
Propiedades
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-ethylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-3-7(4-2)9(14)13-5-8(6-13)11-12-10/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIALIUYNLXTMSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-(3-chloropropanoyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476268.png)
![6-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)pyridin-3-amine](/img/structure/B1476269.png)
![9-(2-Azidoethyl)-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B1476271.png)
![3-Chloro-1-(1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1476272.png)

![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-3-chloropropan-1-one](/img/structure/B1476275.png)
![3-Amino-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)propan-1-one](/img/structure/B1476276.png)
![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)pyridin-3-amine](/img/structure/B1476277.png)
![5-(3-chloropyrazin-2-yl)hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1476278.png)
![2-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1476281.png)
![5-(2-hydroxyethyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476282.png)
![2-chloro-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1476284.png)
![2-Chloro-1-(6-methoxy-3-azabicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B1476286.png)
![1-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)-2-chloropropan-1-one](/img/structure/B1476288.png)